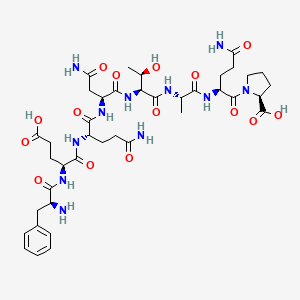

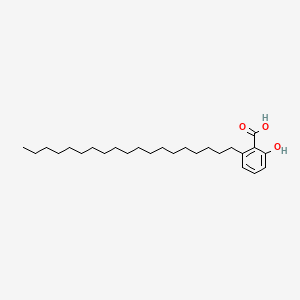

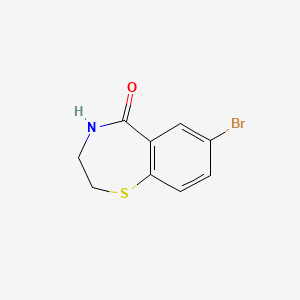

![molecular formula C8H15N3O B595538 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 1256642-93-9](/img/structure/B595538.png)

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Marine Macrolides

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is a part of a highly functionalized 20-membered macrolide, named gibbosolide A, which features a rare cis-fused 2-methylhexahydro-2H-furo [3,2-b]pyran motif .

- Methods of Application : The compound was obtained from the South China Sea dinoflagellate, Amphidinium gibbosum. Its planar structure and absolute configuration were established by extensive NMR investigations, J-based configuration analysis, NOE interactions, ozonolysis of the carbon–carbon double bonds, and the modified Mosher’s α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) ester method .

- Results or Outcomes : The compound displays activation effects on human farnesoid–X–receptor within the concentration range of 200.0 nM to 2.0 μM .

Laboratory Chemicals

- Scientific Field : Laboratory Research .

- Summary of the Application : The compound is used as a laboratory chemical for scientific research and development .

- Methods of Application : The compound is handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist. It is used in a well-ventilated area and personal protective equipment is recommended .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Pyrido[2,3-b]pyrazine-based Fluorescent Materials

- Scientific Field : Material Science .

- Summary of the Application : The compound is used in the synthesis of new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) for high-performance OLEDs .

- Methods of Application : The compound is designed and synthesized by systematically fine-tuning the band gap .

- Results or Outcomes : The versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red . Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

- Scientific Field : Biochemistry .

- Summary of the Application : The compound is used in the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Late-stage Cyclization of Marine Macrolides

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the late-stage cyclization of marine macrolides .

- Methods of Application : The compound was obtained from the South China Sea dinoflagellate, Amphidinium gibbosum. Its planar structure and absolute configuration were established by extensive NMR investigations, J-based configuration analysis, NOE interactions, ozonolysis of the carbon–carbon double bonds, and the modified Mosher’s α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) ester method .

- Results or Outcomes : The compound displays activation effects on human farnesoid–X–receptor within the concentration range of 200.0 nM to 2.0 μM .

Electrochemical DNA Sensing

- Scientific Field : Biochemistry .

- Summary of the Application : The compound is used in the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives for electrochemical DNA sensing .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Propriétés

IUPAC Name |

2-methyl-4,6,7,8,9,9a-hexahydro-3H-pyrazino[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-10-4-5-11-3-2-9-6-7(11)8(10)12/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQERSHFVJCXUDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2CCNCC2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)

![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)